6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine
Description
The compound 6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex heterocyclic molecule featuring a fused triazinoindole core. Its structure includes:
- A 4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indole backbone, which combines a triazine ring fused to an indole system.
- A 6-methyl substituent on the indole moiety.
- An (E)-configured ethylideneamino group at the N3 position, linked to a pyridin-2-yl ring.
However, specific biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
IUPAC Name |
6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9,16,19H,1-2H3,(H2,20,23,24)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXMWESEENEVIC-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NNC(=NC3N2)NN=C(C)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=NNC(=NC3N2)N/N=C(\C)/C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine is , and its molecular weight is approximately 319.36 g/mol. The structure includes a triazino-indole framework which is significant for its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with a similar structure to 6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine exhibit notable antitumor properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties
Studies have shown that derivatives of triazino-indole compounds possess antimicrobial activities against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Antitumor Efficacy in Animal Models
A study conducted on murine models evaluated the antitumor efficacy of 6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine. The results indicated a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial and fungal strains. The results demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, synthetic yields, and molecular properties.
Core Structural Differences
Triazinoindole vs. Quinazoline (): The target’s triazinoindole core is a tricyclic system with three nitrogen atoms in the triazine ring, while quinazoline derivatives (e.g., 7n and 7o) are bicyclic with two nitrogen atoms. Implications: The triazinoindole’s fused indole system may enhance π-π stacking interactions with aromatic residues in biological targets, whereas quinazolines are well-documented kinase inhibitors due to their planar structure .
Triazinoindole vs. 1,2,4-Triazole (): The triazole-based compound (CAS 1016520-74-3) is smaller and lacks the indole and triazine moieties. Implications: The absence of the indole ring likely reduces hydrophobicity and binding affinity for targets requiring extended aromatic interactions .
Substituent Analysis
- Pyridine Derivatives: The target compound’s (E)-pyridin-2-ylethylideneamino group introduces stereoelectronic effects distinct from the 6-aminopyridin-3-yl substituents in 7n and 7o. The ethylideneamino linker may increase conformational rigidity compared to the flexible alkyl chains in quinazoline derivatives . The triazole compound () features a 6-methylpyridin-2-yl group directly attached to the triazole, offering fewer steric hindrance possibilities than the target’s ethylideneamino-pyridine system .
Methyl Groups :
- The target’s 6-methyl group on the indole may improve metabolic stability compared to unmethylated analogs, a strategy often employed in drug design to block oxidative metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
